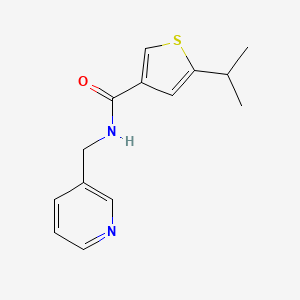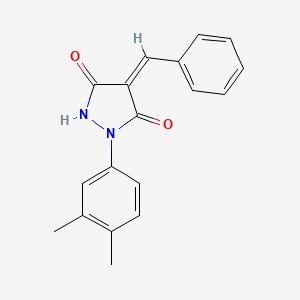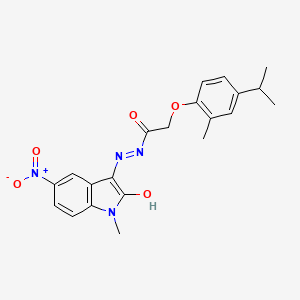
5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide, also known as PTX-200, is a novel small molecule drug that has shown promise in various preclinical studies. This compound belongs to the class of thiophene carboxamides and has been found to possess anti-cancer properties. In
Mecanismo De Acción
The exact mechanism of action of 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide is not fully understood. However, it has been proposed that 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide inhibits the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide may disrupt the normal functioning of cancer cells, leading to their death.
Biochemical and Physiological Effects:
5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been found to have several biochemical and physiological effects. In vitro studies have shown that 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide inhibits the phosphorylation of various proteins, including CK2 substrates. In addition, 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been found to induce DNA damage and inhibit DNA repair in cancer cells. In vivo studies have shown that 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide reduces tumor growth and metastasis in mouse models of breast and lung cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide is that it has shown efficacy against various cancer cell lines, suggesting that it may have broad anti-cancer activity. In addition, 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been found to enhance the efficacy of other anti-cancer drugs, which may make it a useful combination therapy. However, one limitation of 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in the clinic.
Direcciones Futuras
There are several future directions for the study of 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective therapies. Another direction is to investigate the use of 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide in combination with other anti-cancer drugs, which may enhance its efficacy. Furthermore, the development of 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide analogs may lead to the identification of more potent and selective CK2 inhibitors.
Métodos De Síntesis
The synthesis of 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide involves the reaction of 5-isopropyl-2-methylthiophene-3-carboxylic acid with thionyl chloride, followed by the reaction with 3-aminomethylpyridine. The resulting intermediate is then treated with N,N-dimethylformamide dimethylacetal to yield 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide. The purity of the compound is determined by high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 5-isopropyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been found to enhance the efficacy of other anti-cancer drugs, such as paclitaxel and doxorubicin.
Propiedades
IUPAC Name |
5-propan-2-yl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-10(2)13-6-12(9-18-13)14(17)16-8-11-4-3-5-15-7-11/h3-7,9-10H,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHHDIRIDJZPSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-mercapto-1-methyl-4-oxo-7-(2-thienyl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5173365.png)
![2-phenoxyethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B5173370.png)
![N-(2-{[4-(diethylamino)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)propanamide hydrobromide](/img/structure/B5173377.png)

![1,7,8,9-tetrachloro-4-methoxy-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5173390.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5173398.png)

![N-[5-(aminosulfonyl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B5173407.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5173412.png)

![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B5173440.png)
![1-benzyl-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5173443.png)

![2-[(3,5-dinitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5173450.png)